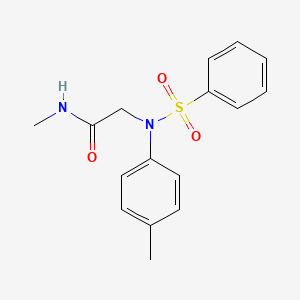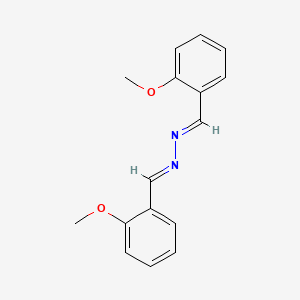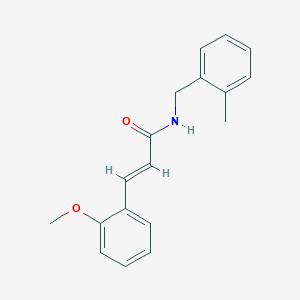
N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and other diseases.
Mechanism of Action
N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes, which leads to the accumulation of acetylated histones and other proteins. This alteration in the epigenetic landscape of cancer cells results in the upregulation of tumor suppressor genes and the downregulation of oncogenes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by altering the expression of genes involved in these processes. It also promotes the differentiation of cancer cells, leading to the suppression of tumor growth. N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for HDAC enzymes, its ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, and its low toxicity to normal cells. However, N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations, including its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, including its use in combination with other anti-cancer drugs to enhance its efficacy, the development of more potent and selective HDAC inhibitors, and the exploration of its therapeutic potential in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide and to identify biomarkers that can predict its efficacy in cancer patients.
In conclusion, N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a promising compound with potential therapeutic applications in cancer treatment and other diseases. Its ability to inhibit HDAC activity and induce cell cycle arrest, apoptosis, and differentiation in cancer cells makes it a promising candidate for further research and development.
Synthesis Methods
N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multistep process that involves the reaction of N-(4-methylphenyl)sulfonyl glycine with N-methyl-4-(trifluoromethyl)aniline in the presence of a base. The resulting product is then treated with acetic anhydride to yield N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. This synthesis method has been optimized to obtain high yields of the compound with high purity.
Scientific Research Applications
N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression and play a crucial role in cancer development and progression. By inhibiting HDAC activity, N~1~-methyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to the suppression of tumor growth.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-13-8-10-14(11-9-13)18(12-16(19)17-2)22(20,21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMRWFJIYRFLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-dimethyl-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B5867536.png)
![1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5867540.png)

![methyl 3-[(mesitylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5867561.png)







![4-methyl-3-[(2-methylphenoxy)methyl]-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5867621.png)

